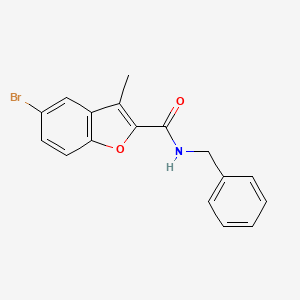

N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide

Description

N-Benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived organic compound characterized by a bromine atom at the 5-position, a methyl group at the 3-position, and a benzyl-substituted carboxamide moiety at the 2-position. Its molecular formula is C₁₈H₁₅BrNO₂, with a molecular weight of 373.23 g/mol. The compound’s structural uniqueness arises from the synergistic integration of halogen (bromine), alkyl (methyl), and aromatic (benzyl) groups, which collectively influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODUWESQKAPJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with benzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several characteristic reactions due to its functional groups (bromine, carboxamide, benzofuran):

Stability and Reactivity

-

Thermal Stability : Benzofuran derivatives are generally stable under standard conditions, though prolonged heating may induce decomposition.

-

Chemical Reactivity :

Spectroscopic and Analytical Data

While specific data for N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide is unavailable, analogous compounds exhibit:

-

IR Peaks :

-

1H NMR Shifts :

Biological Activity

Though not directly reported for this compound, benzofuran derivatives often exhibit:

Scientific Research Applications

N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Halogen-Substituted Benzofuran Carboxamides

| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Insights |

|---|---|---|---|

| Target Compound | C₁₈H₁₅BrNO₂ | 5-Bromo, 3-methyl, N-benzyl carboxamide | Enhanced lipophilicity due to bromine; potential kinase inhibition |

| 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide | C₂₀H₁₈BrClN₃O₂ | 5-Bromo, piperazinyl-propargyl chain | Increased solubility from polar groups; likely CNS activity |

| Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | C₁₈H₁₄BrFO₄ | Bromo-fluorophenyl, ester group | Dual halogenation enhances selectivity; ester improves metabolic stability |

Analysis :

- Halogen Effects : Bromine in the target compound increases lipophilicity and may enhance membrane permeability compared to fluorine analogs, which prioritize electronic effects (e.g., hydrogen bonding) .

- Functional Groups : The N-benzyl carboxamide in the target compound offers hydrogen-bonding capability, contrasting with ester derivatives (e.g., Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate), where esters may confer faster metabolic clearance .

Benzofuran Derivatives with Heterocyclic Modifications

| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Insights |

|---|---|---|---|

| N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide | C₁₉H₁₁BrClN₂O₃ | Benzoxazole, chloro-phenyl | Benzoxazole enhances π-π stacking; anti-cancer potential |

| N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | C₂₁H₁₃BrN₃O₄ | Nitro group, benzoxazole | Nitro group increases electrophilicity; potential antimicrobial activity |

| N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide | C₁₈H₁₇N₂O₃ | Methoxy, amino-methylphenyl | Amino group improves solubility; serotonin receptor affinity |

Analysis :

- Ring Systems : The target compound’s benzofuran core is less electron-deficient than benzoxazole-containing analogs (e.g., N-[5-(1,3-benzoxazol-2-yl)-...]), which may reduce DNA intercalation but improve target-specific binding .

Functional Group Variations in Benzofuran Scaffolds

| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Insights |

|---|---|---|---|

| 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | C₁₅H₁₃BrN₂O₂S | Thiophene, propyl chain, formyl group | Thiophene increases planarity; formyl enhances reactivity |

| Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate | C₂₅H₂₁BrO₄ | Benzyloxy, phenyl, ester | Bulky substituents reduce solubility; prolonged half-life |

| N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide | C₂₀H₁₈N₂O₅ | Benzo[d][1,3]dioxole, hydroxypropyl | Polar groups improve blood-brain barrier penetration |

Analysis :

- Core Heterocycles : Thiophene analogs (e.g., 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide) exhibit stronger π-π interactions than benzofurans but may suffer from metabolic instability due to sulfur oxidation .

- Solubility vs. Bioavailability : The target compound’s N-benzyl group balances lipophilicity, whereas hydroxypropyl or benzyloxy groups (e.g., N-(3-(Benzo[d][1,3]dioxol-5-yl)-...)) improve solubility at the cost of membrane permeability .

Biological Activity

N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a bromine atom at the 5-position and a carboxamide functional group. The presence of the bromine atom is crucial as it influences the compound's reactivity and biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Antimicrobial Activity : Exhibiting potential against various pathogens.

- Anticancer Properties : Inhibiting cell proliferation in cancer cell lines.

Antimicrobial Activity

Research indicates that benzofuran derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | < 0.60 μM |

| 6-Benzofurylpurine | M. tuberculosis | MIC 3.12 μg/mL |

Anticancer Activity

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in the following table:

These findings indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Studies : A study on benzofuran derivatives showed that those with halogen substitutions, such as bromine, exhibited enhanced cytotoxicity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 µM, highlighting the importance of substituent positioning on biological activity .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzofuran structure can significantly alter its biological activity, making it a promising scaffold for drug discovery .

- In Vivo Efficacy : Animal model studies demonstrated that benzofuran derivatives could effectively reduce tumor growth without significant toxicity to normal tissues, indicating their therapeutic potential .

Q & A

Basic Question: What are the recommended synthetic routes for N-benzyl-5-bromo-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzofuran carboxamides typically involves multi-step protocols. For example, similar compounds are synthesized via:

- Step 1 : Preparation of the benzofuran core using halogenation (e.g., bromination at the 5-position) and methylation at the 3-position .

- Step 2 : Coupling the benzofuran scaffold with a benzylamine derivative via amidation. Reagents like oxalyl chloride (COCl) in dichloromethane (DCM) under reflux (50°C, 48 hours) are commonly used to activate the carboxylic acid group .

- Optimization : Adjusting solvent polarity (DMF for solubility), temperature (60°C for faster kinetics), and catalysts (DMAP for amidation efficiency) can improve yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Basic Question: How is the crystal structure of this compound validated, and which software tools are essential for this process?

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. Key steps include:

- Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources) to resolve heavy atoms like bromine .

- Software Tools :

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL). SHELXL handles anisotropic displacement parameters and twinning, common in halogenated compounds .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement and validate geometric parameters (e.g., bond angles, torsional strain) .

- Validation : Cross-check with CIF files and the Cambridge Structural Database (CSD) to ensure bond lengths (e.g., C-Br ≈ 1.9 Å) and angles conform to expected values .

Advanced Question: How can researchers resolve contradictions between computational and experimental data in the structural analysis of this compound?

Methodological Answer:

Discrepancies often arise from:

- Twinning or Disorder : Common in brominated benzofurans. Use SHELXL’s TWIN/BASF commands to model twinning .

- DFT vs. Experimental Geometry : Compare optimized DFT structures (e.g., Gaussian09) with crystallographic data. Adjust computational parameters (basis sets, solvent models) to minimize RMSD deviations .

- Validation Pipelines : Employ checkCIF/PLATON to flag outliers (e.g., unusual Br–C–C angles) and iteratively refine the model .

Advanced Question: What strategies are effective for improving the yield of the amidation step in the synthesis of this compound?

Methodological Answer:

- Reagent Selection : Replace traditional coupling agents (DCC) with HATU or EDCI for higher efficiency in polar aprotic solvents .

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to <6 hours while maintaining >80% yield .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted benzylamine, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Question: How does the electronic nature of the benzyl group influence the biological activity of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Substituents : Introduce nitro or cyano groups on the benzyl ring to enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC values .

Advanced Question: What are the best practices for handling crystallographic data inconsistencies in halogenated benzofurans?

Methodological Answer:

- Multi-Method Validation : Combine X-ray data with NMR (e.g., C DEPT for carbon assignments) and HRMS to confirm molecular composition .

- High-Pressure Crystallization : Reduce disorder by crystallizing under high pressure (1–2 GPa) to stabilize lattice packing .

- Public Data Repositories : Deposit raw data in the CSD or Protein Data Bank (PDB) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.